molecular formula C36H24Br2N4O2 B3831285 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)

N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)

Cat. No. B3831285
M. Wt: 704.4 g/mol
InChI Key: ZGWCQGIVHCHNCE-UHFFFAOYSA-N
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Description

The compound “N,N’-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings. The molecule also contains amide groups, which consist of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the attachment of the phenyl groups, and the formation of the amide bonds. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and phenyl groups are planar, and the amide groups could participate in resonance with the carbonyl group, delocalizing the electrons over the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide groups might be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and due to the presence of polar amide groups, it might have some solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through various non-covalent interactions .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken while handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

4-bromo-N-[4-[6-[4-[(4-bromobenzoyl)amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-23(11-19-30)32-22-33(42-34(41-32)25-4-2-1-3-5-25)24-12-20-31(21-13-24)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCQGIVHCHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(4-bromobenzamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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